molecular formula C12H12BrNOS B2872599 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone CAS No. 2027457-43-6

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone

Cat. No.: B2872599
CAS No.: 2027457-43-6
M. Wt: 298.2
InChI Key: FWIATJWCJFCTIW-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any impurities and by-products formed during the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxidized form.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as modulation of enzyme activity or binding to receptors, ultimately influencing cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone stands out due to its unique bicyclic structure and the presence of both sulfur and nitrogen atoms. Similar compounds may include other bicyclic molecules with different heteroatoms or functional groups, but the specific arrangement and properties of this compound make it distinct.

List of Similar Compounds

  • 8-Azabicyclo[3.2.1]octane

  • Tropane alkaloids

  • Other sulfur- and nitrogen-containing bicyclic compounds

Properties

IUPAC Name

(3-bromophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIATJWCJFCTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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